molecular formula C17H13N3O5 B11958360 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate CAS No. 59741-13-8

8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate

Cat. No.: B11958360
CAS No.: 59741-13-8
M. Wt: 339.30 g/mol
InChI Key: GFUJEHGJYKJHEG-UHFFFAOYSA-N
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Description

8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate: is a chemical compound with the molecular formula C17H13N3O5 and a molecular weight of 339.31 g/mol It is a derivative of quinoline and carbamate, featuring a methoxy and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. The process begins with the reaction of 8-quinolyl chloroformate with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at temperatures ranging from 10°C to 40°C for 1-2 hours with constant stirring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of the carbamate group.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products include substituted carbamates.

    Reduction: Products include amino derivatives.

    Oxidation: Products include hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can lead to the disruption of enzyme function and subsequent biological effects . The exact molecular pathways involved depend on the specific enzyme and biological system being studied.

Comparison with Similar Compounds

  • 8-Quinolyl N-(2-methoxy-5-nitrophenyl)carbamate
  • 8-Quinolyl N-(4-methyl-2-nitrophenyl)carbamate
  • 8-Quinolyl N-(2-methoxyphenyl)carbamate
  • 8-Quinolyl N-(2-methoxy-5-methylphenyl)carbamate
  • 8-Quinolyl N-(3-nitrophenyl)carbamate
  • 8-Quinolyl N-(2-chloro-4-nitrophenyl)carbamate
  • 8-Quinolyl N-(4-chloro-3-nitrophenyl)carbamate
  • 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate
  • 2-Methyl-8-quinolyl N-(3-nitrophenyl)carbamate
  • 8-Quinolyl N-(4-chloro-2-methylphenyl)carbamate

Uniqueness: 8-Quinolyl N-(2-methoxy-4-nitrophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

59741-13-8

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

quinolin-8-yl N-(2-methoxy-4-nitrophenyl)carbamate

InChI

InChI=1S/C17H13N3O5/c1-24-15-10-12(20(22)23)7-8-13(15)19-17(21)25-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3,(H,19,21)

InChI Key

GFUJEHGJYKJHEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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